2-Ethyl-4-fluorobenzenesulfonyl chloride
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Description
2-Ethyl-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66. The purity is usually 95%.
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Scientific Research Applications
Activating Hydroxyl Groups of Polymeric Carriers
2-Ethyl-4-fluorobenzenesulfonyl chloride, due to the electron-withdrawing property of its fluoride atom, is an excellent agent for covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. This chemistry has potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
Dehydrogenation of Saturated CC and BN Bonds
The compound plays a role in the dehydrogenation of saturated CC and BN linkages in group 9 metal bis(N-heterocyclic carbene) complexes. This reaction leads to the formation of highly reactive cationic species capable of various chemical transformations (Tang et al., 2010).
Synthesis of Pesticides
This compound is utilized in the synthesis of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate for preparing pesticides such as herbicidal j7uthiacet-methyL (Du et al., 2005).
Electrochemical Fluorination in Aircraft Hydraulic Fluids
Its derivative, perfluoroethylcyclohexanesulfonate, is used as an erosion inhibitor in aircraft hydraulic fluids. The composition and structure of these components are crucial for their application (Stefanac et al., 2018).
Electrocatalytic Fluorination
The electrochemical fluorination of organosulfur compounds with compounds like polystyrene-supported iodobenzene is an important process in producing fluorinated compounds. The recycling ability of these catalysts adds to their practical utility (Sawamura et al., 2010).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Sensitive Detection of Sulfide Anion
2,4-Dinitrobenzenesulfonyl-fluorescein, a weakly fluorescent compound, dramatically increases in fluorescence upon interaction with sulfide anions, leading to a sensitive detection method in aqueous solutions (Yang et al., 2009).
Atom Transfer Radical Addition Reactions
Fluoroalkylsulfonyl chlorides are used as sources of fluorinated radicals in the addition of fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds (Tang & Dolbier, 2015).
Properties
IUPAC Name |
2-ethyl-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSJMRZCVHRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.